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Abstract
These application notes provide detailed protocols for the administration of JNJ-46356479, a

selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2), for central nervous system (CNS) research.[1][2] JNJ-
46356479 enhances the receptor's response to endogenous glutamate, leading to a reduction

in presynaptic glutamate release. This mechanism of action makes it a valuable tool for

studying glutamatergic neurotransmission and its role in various CNS disorders, including

schizophrenia. These notes cover various administration routes, including subcutaneous,

intravenous, and a proposed oral formulation, along with pharmacokinetic data and a detailed

experimental protocol for a preclinical model of schizophrenia.

Introduction to JNJ-46356479
JNJ-46356479 is a potent and selective mGluR2 PAM with an EC50 of 78 nM.[2] By

modulating the mGluR2 receptor, it offers a targeted approach to investigate the therapeutic

potential of reducing glutamate hyperexcitability in the CNS. Preclinical studies have

demonstrated its in vivo activity and brain permeability, making it suitable for a range of CNS

investigations.
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JNJ-46356479 acts as a positive allosteric modulator at the mGluR2 receptor, a Gi/o-coupled

G-protein coupled receptor (GPCR). Its binding to an allosteric site on the receptor enhances

the affinity and/or efficacy of the endogenous ligand, glutamate. Activation of presynaptic

mGluR2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP)

levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately

results in a reduction of glutamate release from the presynaptic terminal.
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Start:
Select Administration Route

Subcutaneous (s.c.) Intravenous (i.v.) Oral (p.o.)

Formulation:
10% HPβCD

5% DMSO in Water

Formulation:
10% Ethanolic
Saline Solution

Proposed Formulation:
0.5% Methylcellulose

in Water

Administer to
Animal Model

End:
Proceed with
CNS Study

Ketamine Induction Phase Treatment Phase (Adolescence) Behavioral Testing Phase (Adulthood)

PND 7, 9, 11:
Subcutaneous Ketamine

(30 mg/kg)

PND 35-60:
Daily Subcutaneous JNJ-46356479

(10 mg/kg)

Developmental Period
PND >90:

Cognitive and Social
Behavioral Tests

Maturation
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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